molecular formula C13H15NO4 B6596483 4-[(2-acetylphenyl)carbamoyl]butanoicacid CAS No. 91958-32-6

4-[(2-acetylphenyl)carbamoyl]butanoicacid

Cat. No.: B6596483
CAS No.: 91958-32-6
M. Wt: 249.26 g/mol
InChI Key: XUPHUURWBQCCJY-UHFFFAOYSA-N
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Description

4-[(2-acetylphenyl)carbamoyl]butanoic acid is an organic compound with the molecular formula C13H15NO4 This compound is characterized by the presence of a butanoic acid moiety attached to a phenyl ring substituted with an acetyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-acetylphenyl)carbamoyl]butanoic acid typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-acetylaniline with butanoyl chloride in the presence of a base such as pyridine to form the intermediate 4-[(2-acetylphenyl)carbamoyl]butanoyl chloride.

    Hydrolysis: The intermediate is then hydrolyzed using aqueous sodium hydroxide to yield 4-[(2-acetylphenyl)carbamoyl]butanoic acid.

Industrial Production Methods

Industrial production of 4-[(2-acetylphenyl)carbamoyl]butanoic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 2-acetylaniline and butanoyl chloride are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity 4-[(2-acetylphenyl)carbamoyl]butanoic acid.

Chemical Reactions Analysis

Types of Reactions

4-[(2-acetylphenyl)carbamoyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction of the compound using reducing agents like lithium aluminum hydride can yield the corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-[(2-acetylphenyl)carbamoyl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-acetylphenyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-acetylphenyl)carbamoyl]pentanoic acid: Similar structure with an additional carbon in the butanoic acid chain.

    4-[(2-acetylphenyl)carbamoyl]propanoic acid: Similar structure with one less carbon in the butanoic acid chain.

Uniqueness

4-[(2-acetylphenyl)carbamoyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-[(2-acetylphenyl)carbamoyl]butanoic acid, also known by its CAS number 91958-32-6, is an organic compound characterized by a butanoic acid moiety linked to a phenyl ring that is substituted with both an acetyl and a carbamoyl group. This unique structure suggests potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that 4-[(2-acetylphenyl)carbamoyl]butanoic acid exhibits antimicrobial activity . Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for the development of new antibiotics. The mechanism underlying this activity may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity, although detailed mechanisms require further investigation.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. The specific pathways involved include the inhibition of NF-kB signaling and the modulation of COX enzymes, which are crucial in the inflammatory response.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of butanoic acid, including 4-[(2-acetylphenyl)carbamoyl]butanoic acid. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.
  • Case Study on Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of this compound in a murine model of induced arthritis. Administration of 4-[(2-acetylphenyl)carbamoyl]butanoic acid resulted in decreased paw swelling and reduced levels of inflammatory markers in serum, indicating its therapeutic potential in managing inflammatory disorders.

The mechanism of action for 4-[(2-acetylphenyl)carbamoyl]butanoic acid involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and inflammatory processes.
  • Receptor Modulation : It could interact with receptors that mediate pain and inflammation, providing symptomatic relief.
  • Cell Signaling Pathways : The compound's structural features allow it to interfere with critical signaling pathways involved in inflammation and infection responses.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-[(2-acetylphenyl)carbamoyl]pentanoic acidSimilar structure with an additional carbonEnhanced anti-inflammatory effects
4-[(2-acetylphenyl)carbamoyl]propanoic acidSimilar structure with one less carbonModerate antimicrobial activity

The unique combination of functional groups in 4-[(2-acetylphenyl)carbamoyl]butanoic acid contributes to its distinct biological activities compared to its analogs.

Properties

IUPAC Name

5-(2-acetylanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(15)10-5-2-3-6-11(10)14-12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPHUURWBQCCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251541
Record name 5-[(2-Acetylphenyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91958-32-6
Record name 5-[(2-Acetylphenyl)amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91958-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Acetylphenyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(2-aminophenyl)ethane-1-one (4.00 g) and glutaric anhydride (4.10 g) were dissolved in benzene (30 ml) and the solution was heated to reflux for 3.5 hours, followed by concentration of the mixture. The residue was recrystallized from ethyl acetate to obtain 4.93 g of 4-(N-(2-acetylphenyl)carbamoyl)butanoic acid as colorless plate-like crystals. Yield: 66%.
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